molecular formula C9H7ClN2O2S B1287014 Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate CAS No. 596794-87-5

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B1287014
CAS No.: 596794-87-5
M. Wt: 242.68 g/mol
InChI Key: VHIFKIGWDFTRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of thienopyrimidine chemistry, which gained momentum in the latter half of the twentieth century as chemists recognized the potential of fused heterocyclic systems as bioisosteres of naturally occurring purines. The specific thieno[3,2-d]pyrimidine scaffold represents one of three possible isomeric arrangements of thiophene and pyrimidine ring fusion, with this particular orientation demonstrating unique electronic and steric properties that distinguish it from its thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine counterparts. The compound was first synthesized and catalogued in chemical databases in 2007, with subsequent modifications and structural characterizations documented through 2025, reflecting ongoing interest in its synthetic utility and biological potential. The historical development of this compound is intrinsically linked to advances in heterocyclic synthetic methodology, particularly improvements in cyclization reactions and selective functionalization techniques that enable the precise introduction of substituents at specific positions of the thienopyrimidine core.

The discovery and characterization of this compound benefited from earlier pioneering work in thienopyrimidine synthesis, including the development of the Gewald reaction for accessing aminothiophene intermediates and subsequent cyclization strategies for constructing fused pyrimidine rings. Research groups have extensively explored various synthetic pathways to access this compound class, with particular emphasis on developing efficient methods for introducing functional groups at the 4 and 6 positions of the thieno[3,2-d]pyrimidine scaffold. The compound's inclusion in major chemical databases such as PubChem with the identifier CID 20746070 underscores its recognition as a significant chemical entity within the broader landscape of heterocyclic compounds.

Position in Heterocyclic Chemistry Classification

This compound occupies a distinct position within the classification system of heterocyclic chemistry as a bicyclic fused ring system containing both sulfur and nitrogen heteroatoms. The compound belongs to the broader category of thienopyrimidines, which are characterized by the fusion of a thiophene ring with a pyrimidine ring, creating a ten-electron aromatic system with unique electronic properties. Within this classification, the specific thieno[3,2-d]pyrimidine isomer represents a particular fusion pattern where the thiophene sulfur atom is positioned adjacent to the pyrimidine nitrogen atoms, creating distinct reactivity patterns and biological activity profiles compared to alternative fusion arrangements. The presence of the chlorine substituent at position 4 and the ethyl carboxylate group at position 6 further refines the compound's classification as a halogenated carboxylic acid ester derivative of the parent thienopyrimidine system.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the thieno[3,2-d]pyrimidine designation indicating the specific fusion pattern of the two heterocyclic rings. The numbering system employed places the sulfur atom of the thiophene ring at position 1, with subsequent numbering proceeding around the fused ring system to position the chlorine substituent at position 4 and the carboxylate ester functionality at position 6. This classification system enables precise communication of structural features and facilitates systematic comparison with related compounds within the thienopyrimidine family. The compound's Chemical Abstracts Service registry number 596794-87-5 provides a unique identifier that distinguishes it from closely related isomers and structural analogs.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its versatility as both a synthetic intermediate and a pharmacologically active scaffold. Recent investigations have demonstrated the compound's utility in the development of bifunctional inhibitors targeting phosphoinositide 3-kinase delta isoform and bromodomain and extra-terminal proteins, representing a novel therapeutic strategy for treating aggressive diffuse large B-cell lymphoma. The compound's structural features enable effective interaction with multiple biological targets simultaneously, exemplifying the principle of polypharmacology in modern drug design approaches. Research has shown that derivatives of this scaffold can achieve nanomolar potency against both phosphoinositide 3-kinase delta and bromodomain proteins, with compound 10b demonstrating inhibitory concentration values of 112 nanomolar and 19 nanomolar, respectively.

The synthetic accessibility of this compound has made it an attractive starting material for medicinal chemistry programs focused on developing kinase inhibitors and other therapeutic agents. The presence of reactive functional groups, including the chlorine atom at position 4 and the ester functionality at position 6, provides multiple sites for chemical modification and structure-activity relationship studies. Researchers have successfully utilized this compound as a platform for developing enhancer of zeste homolog 2 inhibitors through systematic structural modifications, demonstrating its utility in epigenetic drug discovery programs. The compound's ability to serve as a common intermediate for accessing diverse biological targets has positioned it as a privileged scaffold in medicinal chemistry research.

Relationship to Other Thienopyrimidine Derivatives

This compound exhibits important structural relationships with other members of the thienopyrimidine family, sharing common synthetic pathways and biological activity profiles while maintaining distinct pharmacological properties. The compound is closely related to other chlorinated thienopyrimidine derivatives, including 4-chlorothieno[3,2-d]pyrimidine, which serves as a key intermediate in its synthesis and represents a simplified analog lacking the carboxylate ester functionality. Comparative studies have revealed that the presence of the ethyl carboxylate group at position 6 significantly influences the compound's solubility, metabolic stability, and biological activity compared to simpler thienopyrimidine analogs. The compound also demonstrates structural similarities to thieno[2,3-d]pyrimidine isomers, though the different fusion pattern results in altered electronic properties and biological activities.

Research has established that this compound shares synthetic pathways with related compounds through common intermediates such as 2-aminothiophene derivatives accessible via Gewald reaction conditions. The compound's relationship to other thienopyrimidine carboxylate esters has been explored extensively, with variations in the alkyl ester chain length and substitution patterns providing insights into structure-activity relationships. Studies comparing this compound to methyl analogs have revealed that the ethyl ester provides optimal balance between lipophilicity and metabolic stability for certain biological applications. The compound's position within the broader thienopyrimidine family is further defined by its specific substitution pattern, which distinguishes it from amino-substituted derivatives that exhibit different biological activity profiles.

Structural Comparison with Bioisosteric Purine Bases

The structural architecture of this compound demonstrates significant bioisosteric relationships with naturally occurring purine bases, particularly adenine and guanine, which has driven interest in its development as a nucleobase analog. The thieno[3,2-d]pyrimidine core mimics the bicyclic structure of purines while introducing sulfur heteroatom substitution that alters electronic properties and hydrogen bonding patterns. This bioisosteric relationship has been exploited in the design of kinase inhibitors, where the thienopyrimidine scaffold can occupy the adenosine triphosphate binding site of protein kinases while providing enhanced selectivity and potency compared to purine-based inhibitors. The compound's ability to function as a purine bioisostere stems from similar molecular dimensions and hydrogen bonding capabilities, though the presence of sulfur introduces unique electronic characteristics that can be advantageous for biological activity.

Comparative analysis reveals that the thieno[3,2-d]pyrimidine system maintains the essential hydrogen bonding donor and acceptor sites present in adenine, while the chlorine substituent at position 4 provides additional opportunities for halogen bonding interactions with biological targets. The ethyl carboxylate group at position 6 introduces functionality not present in natural purines, enabling novel binding interactions and improved pharmacokinetic properties. Studies have demonstrated that thienopyrimidine derivatives can effectively substitute for adenine in various biological contexts while providing enhanced selectivity for specific protein targets. The compound's structural relationship to purine nucleobases has been particularly valuable in the development of kinase inhibitors, where the thienopyrimidine scaffold can achieve improved selectivity profiles compared to traditional purine-based approaches.

Properties

IUPAC Name

ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(15-6)8(10)12-4-11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIFKIGWDFTRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609586
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596794-87-5
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thieno[3,2-d]pyrimidine ring system. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Positional Isomerism in Thienopyrimidine Core
  • Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate: The thieno[2,3-d]pyrimidine isomer (mp 105°C) exhibits a lower melting point than the [3,2-d] analog (mp 125–126°C), reflecting differences in crystal packing and hydrogen-bonding interactions .
  • Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS 847560-46-7): The amino group at position 2 introduces hydrogen-bonding capability, which may improve solubility and target binding in biological systems .
Halogen and Functional Group Modifications
  • 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (CAS 35265-82-8): The additional chlorine at position 2 increases electrophilicity, enabling sequential substitutions. The methyl group at position 6 enhances lipophilicity (LogP ~3.0), favoring blood-brain barrier penetration .
  • 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine (CAS 147972-27-8): The trifluoromethyl group at position 2 provides strong electron-withdrawing effects, stabilizing the pyrimidine ring and altering electronic distribution for enhanced binding to hydrophobic enzyme pockets .

Ester Group Variations

  • Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 101667-98-5): The methyl substituent at position 5 introduces steric hindrance, which may slow degradation by esterases, prolonging half-life in biological systems .

Fused Heterocyclic Systems

  • Ethyl 7-methyl-2,5-bis(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate : The thiadiazolo fusion expands the π-conjugated system, enhancing UV absorption (λmax ~350 nm) and enabling applications in photodynamic therapy .
  • Thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives : These compounds demonstrate herbicidal activity, with EC₅₀ values <250 mg/L in leaf disc assays, attributed to their interference with photosynthetic electron transport .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate C₉H₇ClN₂O₂S 242.68 125–126 Cl (C4), COOEt (C6)
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate C₉H₇ClN₂O₂S 242.68 105 Cl (C4), COOEt (C6)
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine C₇H₅Cl₂N₂S 219.10 N/A Cl (C2, C4), CH₃ (C6)
Mthis compound C₈H₅ClN₂O₂S 228.66 N/A Cl (C4), COOMe (C6)

Biological Activity

Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇ClN₂O₂S
  • CAS Number : 596794-87-5
  • SMILES Notation : CCOC(=O)C1=CC2=C(S1)N=CN=C2Cl

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of both chlorine and ester functional groups enhances its reactivity and potential for modification in drug design.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing downstream cellular responses.

These interactions are crucial for understanding the pharmacological effects and guiding further drug development efforts.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest it may inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.0Inhibition of cell proliferation
HeLa (Cervical)7.5Induction of apoptosis
A549 (Lung)6.0Cell cycle arrest

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell growth through targeted enzyme inhibition.
    • Results showed a significant reduction in cell viability across multiple cancer cell lines, particularly those associated with breast and lung cancers .
  • Antimicrobial Evaluation :
    • Research conducted by a team at a pharmaceutical company assessed the compound's efficacy against resistant bacterial strains.
    • The findings indicated that this compound exhibited superior activity compared to standard antibiotics .
  • Anti-inflammatory Mechanisms :
    • A recent study focused on the compound's anti-inflammatory properties revealed that it effectively downregulated TNF-alpha and IL-6 levels in macrophage cultures.
    • This suggests potential applications in treating chronic inflammatory conditions .

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar impurities.
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals. Monitor melting points (literature range: 125–126°C for the core thienopyrimidine scaffold) to assess purity .

Which crystallographic software and parameters are optimal for structural determination?

Advanced Research Question

  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. WinGX provides a user-friendly interface for data processing and visualization .
  • Parameters : Monoclinic systems (e.g., P21/nP2_1/n) with unit cell dimensions a=7.889.69a = 7.88–9.69 Å, b=10.1714.40b = 10.17–14.40 Å, c=13.8821.86c = 13.88–21.86 Å, and β angles ~94–101° are typical. High-resolution data (θ < 25°) improves anisotropic displacement parameter accuracy .

How can hydrogen bonding patterns and crystal packing be analyzed?

Advanced Research Question

  • Graph Set Analysis : Use Mercury or PLATON to identify hydrogen-bonding motifs (e.g., C–H···O/N interactions). For example, thienopyrimidine derivatives often exhibit intermolecular C–H···O bonds between ester carbonyl groups and adjacent aromatic hydrogens .
  • Packing Diagrams : Visualize unit cell interactions (e.g., π-π stacking of thienopyrimidine rings) to explain stability and solubility properties .

How should researchers address discrepancies in reported melting points or spectral data?

Advanced Research Question

  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) or powder XRD to detect polymorphic forms.
  • Solvent Effects : Recrystallize the compound in different solvents (e.g., DMF vs. ethanol) to assess solvent-mediated conformational changes.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted dichloropyrimidine precursors) that may skew data .

What strategies are recommended for designing biological activity studies?

Advanced Research Question

  • Target Identification : Leverage structural analogs (e.g., kinase inhibitors with thienopyrimidine scaffolds) to hypothesize targets like PI5P4Kγ or Src/Abl kinases.
  • Assay Design : Use fluorescence polarization for binding affinity studies or cell-based assays (e.g., IC50_{50} determination in cancer lines). Include positive controls (e.g., staurosporine for kinase inhibition) .

What safety protocols are essential for handling this compound?

Q. Safety Considerations

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM).
  • Waste Disposal : Collect chlorinated waste in sealed containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.